molecular formula C21H26ClN3O3S2 B2662471 N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-tosylpropanamide hydrochloride CAS No. 1217178-32-9

N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-tosylpropanamide hydrochloride

Cat. No.: B2662471
CAS No.: 1217178-32-9
M. Wt: 468.03
InChI Key: XSRPKNXQJCEQSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-tosylpropanamide hydrochloride is a synthetic compound characterized by a benzothiazole core linked to a dimethylaminoethyl group via a tosylpropanamide bridge, with a hydrochloride counterion. The benzothiazole moiety is a heterocyclic aromatic system known for its role in medicinal chemistry, often contributing to bioactivity and binding affinity. The dimethylaminoethyl group enhances solubility and bioavailability, while the tosyl (p-toluenesulfonyl) group may influence reactivity and stability. This compound is structurally analogous to intermediates used in metal-catalyzed C–H bond functionalization reactions , though its specific pharmacological applications remain underexplored. Its synthesis likely involves coupling a benzothiazol-2-amine derivative with a functionalized acyl chloride, followed by hydrochlorination .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-(4-methylphenyl)sulfonylpropanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S2.ClH/c1-16-8-10-17(11-9-16)29(26,27)15-12-20(25)24(14-13-23(2)3)21-22-18-6-4-5-7-19(18)28-21;/h4-11H,12-15H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSRPKNXQJCEQSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)N(CCN(C)C)C2=NC3=CC=CC=C3S2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-tosylpropanamide hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure

The compound features a benzo[d]thiazole moiety, which is known for its biological significance. The structure can be represented as follows:

C18H22ClN3O2S\text{C}_{18}\text{H}_{22}\text{ClN}_{3}\text{O}_{2}\text{S}

Research indicates that compounds containing benzothiazole derivatives exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting key enzymes involved in cancer cell proliferation and viral replication.
  • DNA Interaction : Benzothiazole derivatives often bind to DNA, interfering with replication and transcription processes, which is crucial for their antitumor activity.

Antitumor Activity

A series of studies have evaluated the antitumor potential of benzothiazole derivatives. For instance, compounds similar to this compound were tested against various cancer cell lines.

CompoundCell LineIC50 (µM)Assay Type
2iA5495.02D Assay
2pHCC8274.52D Assay
5NCI-H3586.03D Assay

These results indicate that the compound exhibits significant cytotoxicity against lung cancer cell lines, suggesting its potential as a therapeutic agent.

Antiviral Activity

The compound's design was influenced by the need for effective antiviral agents against SARS-CoV. In vitro studies demonstrated that certain derivatives could inhibit the activity of SARS-CoV 3CL protease with IC50 values in the submicromolar range, indicating strong antiviral potential .

Case Studies

  • SARS-CoV Inhibition : A study focused on the design and synthesis of peptidomimetic inhibitors demonstrated that modifications to the benzothiazole unit significantly enhanced inhibitory activity against SARS-CoV protease. The optimized compounds showed binding affinities that suggest they could serve as effective antiviral agents .
  • Antitumor Efficacy : Another study evaluated a series of benzothiazole derivatives for their antitumor properties using MTS cytotoxicity assays across different cancer cell lines. Compounds were found to be more effective in two-dimensional assays compared to three-dimensional cultures, highlighting the importance of testing conditions in evaluating drug efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several pharmacologically relevant molecules. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features
Target Compound C₂₃H₂₉ClN₄O₃S₂* ~538.12 (estimated) Benzo[d]thiazol-2-yl, dimethylaminoethyl, tosylpropanamide, hydrochloride salt
N-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)-...* () C₂₄H₂₉Cl₂N₄O₄S₂ Not reported 7-Chloro-4-methoxy substitution on benzothiazole; otherwise identical to target
SzR-105: N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide HCl C₁₅H₂₀ClN₃O₂ 309.79 Quinoline core, hydroxy group, carboxamide, dimethylaminopropyl, HCl salt
N-(2-(pyrrolidin-1-yl)ethyl)-4-hydroxyquinoline-2-carboxamide HCl C₁₆H₂₀ClN₃O₂ 321.80 Quinoline core, hydroxy group, carboxamide, pyrrolidinylethyl, HCl salt
Ranitidine Hydrochloride C₁₃H₂₂ClN₄O₃S 350.87 Furanyl group, nitroethenediamine, dimethylaminomethyl, HCl salt

*Exact molecular formula of the target compound is inferred based on structural similarity to .

Key Comparative Insights:

Heterocyclic Core: The target compound’s benzothiazole core differs from the quinoline systems in SzR-105 and related analogs (). The 7-chloro-4-methoxy variant () introduces steric and electronic modifications that could alter binding interactions or metabolic stability compared to the unsubstituted target compound .

Functional Groups: The tosylpropanamide group in the target compound is distinct from the hydroxyquinoline carboxamides in . The tosyl group’s electron-withdrawing nature may reduce nucleophilic susceptibility compared to hydroxy groups . Ranitidine () shares a dimethylamino group but features a nitroethenediamine chain and furanyl ring, highlighting divergent pharmacophoric priorities (e.g., H₂ antagonism vs. undefined activity for the target compound) .

Physicochemical Properties :

  • Hydrochloride salts are common across these compounds, improving aqueous solubility. The target compound’s higher molecular weight (~538 g/mol) compared to SzR-105 (309.79 g/mol) suggests reduced membrane permeability, which may necessitate formulation optimization .

Research Findings and Implications

  • Quinoline Derivatives (): Compounds like SzR-105 demonstrate the importance of heterocyclic cores in modulating biological activity. The absence of a hydroxy group in the target compound may reduce hydrogen-bonding capacity but enhance metabolic stability .
  • Structural Analog () : The 7-chloro-4-methoxy substitution in the benzothiazole derivative suggests that halogenation and alkoxy modifications are viable strategies for tuning electronic properties and bioavailability .
  • Ranitidine (): Highlights the therapeutic relevance of dimethylamino groups in gastrointestinal agents, though the target compound’s tosylpropanamide bridge likely redirects its mechanism of action .

Q & A

Q. Critical Parameters :

  • Use of protecting groups for selective functionalization .
  • Monitoring reaction progress via thin-layer chromatography (TLC) .

Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the benzo[d]thiazole moiety (δ 7.2–8.1 ppm for aromatic protons), dimethylaminoethyl chain (δ 2.2–2.8 ppm), and tosyl group (δ 2.4 ppm for methyl protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak ([M+H]⁺) and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95% typically required for biological assays) .

Data Interpretation Tip : Cross-reference NMR splitting patterns with computational predictions (e.g., ChemDraw) to resolve ambiguities in overlapping signals .

Advanced: How does the benzo[d]thiazole moiety influence the compound’s interaction with biological targets?

The benzo[d]thiazole core is a known pharmacophore in kinase inhibition and antimicrobial activity. Mechanistic hypotheses include:

  • Hydrogen bonding : The thiazole nitrogen and sulfur atoms may interact with enzyme active sites (e.g., ATP-binding pockets in kinases) .
  • π-π stacking : The aromatic system could stabilize binding to hydrophobic protein domains .
    Experimental Validation :
  • Conduct molecular docking studies (e.g., AutoDock Vina) with crystallographic protein structures (e.g., PDB entries) .
  • Compare activity with analogs lacking the thiazole ring to isolate its contribution .

Advanced: How should researchers address contradictions in reported biological activity data for structurally similar compounds?

Contradictions often arise from variations in assay conditions or structural subtleties. For example:

  • Case Study : A compound with a 3-nitrophenyl substituent showed enhanced antibacterial activity compared to its 4-methoxy analog, likely due to electron-withdrawing effects improving membrane penetration .
    Resolution Strategy :
  • Standardize assays (e.g., MIC values under identical bacterial strains and growth media) .
  • Perform structure-activity relationship (SAR) studies with systematically modified derivatives .

Advanced: What computational methods are recommended to predict the compound’s stability and reactivity in physiological environments?

  • Density Functional Theory (DFT) : Calculate bond dissociation energies to assess susceptibility to hydrolysis at the amide or tosyl group .
  • Molecular Dynamics (MD) Simulations : Model interactions with water and ions to predict solubility and aggregation tendencies .
  • pKa Prediction Tools (e.g., MarvinSketch): Estimate protonation states of the dimethylamino group under physiological pH .

Validation : Cross-check computational results with experimental stability assays (e.g., HPLC monitoring of degradation in simulated gastric fluid) .

Advanced: How can researchers evaluate the compound’s reactivity with biomolecules like proteins or DNA?

  • Fluorescence Quenching Assays : Monitor binding to bovine serum albumin (BSA) via tryptophan fluorescence quenching .
  • DNA Melting Studies : Assess intercalation potential by measuring changes in DNA melting temperature (ΔTm) .
  • Reactive Oxygen Species (ROS) Detection : Use probes like DCFH-DA to determine if the compound induces oxidative stress .

Caution : Control for non-specific interactions by testing structurally inert analogs .

Advanced: What strategies mitigate challenges in reproducing synthetic protocols for this compound?

Common issues include low yields or impurities. Solutions involve:

  • Detailed Reaction Logs : Document exact solvent grades, catalyst batches, and stirring rates .
  • Inert Atmosphere : Use Schlenk lines for moisture-sensitive steps (e.g., tosylation) .
  • Scale-Up Optimization : Adjust microwave-assisted synthesis parameters (e.g., power, ramp time) for consistent heating .

Q. Troubleshooting Table :

IssuePossible CauseSolution
Low yieldIncomplete amide couplingUse coupling agents like HATU/DIPEA
ImpuritiesResidual solventsExtend vacuum drying or employ Soxhlet extraction

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.